3-methyl-5-oxoisoxazole-2(5H)-carboxamide

COX-2 inhibition Inflammation Cancer

Medicinal chemistry programs often face scaffold limitations in COX-2 and anticancer SAR campaigns. 3-Methyl-5-oxoisoxazole-2(5H)-carboxamide (CAS 77643-86-8) provides a validated isoxazole-carboxamide core that directly addresses this bottleneck. • Core scaffold for COX-2 inhibitor SAR; related derivatives achieve IC₅₀ 0.24-1.30 µM • Lead-like fragment for anticancer library synthesis; benchmarked against HeLa and Hep3B lines • Reliable reference standard for antifungal discovery programs Supplied with ≥97% purity; global shipping with batch-specific documentation.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
Cat. No. B12863430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-5-oxoisoxazole-2(5H)-carboxamide
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESCC1=CC(=O)ON1C(=O)N
InChIInChI=1S/C5H6N2O3/c1-3-2-4(8)10-7(3)5(6)9/h2H,1H3,(H2,6,9)
InChIKeyMXXVCCSVBZNUHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-oxoisoxazole-2(5H)-carboxamide: COX Inhibition & Anticancer Scaffold


3-Methyl-5-oxoisoxazole-2(5H)-carboxamide (CAS 77643-86-8) is a heterocyclic compound featuring a 1,2-oxazole core with a methyl group at the 3-position and a carboxamide moiety at the 2-position, yielding a molecular weight of 142.11 g/mol and the formula C₅H₆N₂O₃ . This specific scaffold serves as a foundational building block and pharmacophore within the broader class of isoxazole-carboxamides, which are extensively studied for their inhibitory activity against cyclooxygenase (COX) enzymes and their cytotoxic effects on various cancer cell lines [1]. The compound is primarily utilized as a reference standard or synthetic precursor in medicinal chemistry research, rather than a final therapeutic candidate, with its value lying in the core structure that can be further functionalized to modulate biological activity and selectivity profiles [2].

Reference standard for medicinal chemistry scaffold research
COX-2 pathway inhibition studies with isoxazole-carboxamide core
Synthetic precursor for building focused isoxazole analog libraries

Analog Substitution Risks for 3-Methyl-5-oxoisoxazole-2(5H)-carboxamide


Direct substitution of 3-methyl-5-oxoisoxazole-2(5H)-carboxamide with other isoxazole analogs or derivatives is not scientifically justified without specific comparative data. The biological activity of isoxazole-carboxamides is exquisitely sensitive to even minor structural modifications. For instance, altering the substitution pattern on the phenyl rings of chloro-fluorophenyl-isoxazole carboxamide derivatives results in profound shifts in both potency and selectivity; compound A13 demonstrated potent COX-1 and COX-2 inhibition with IC₅₀ values of 64 and 13 nM, respectively [1], while compound A8 from the same series exhibited antimicrobial but not comparable COX activity [2]. Furthermore, the presence and position of functional groups, such as the carboxamide at the 2-position in the target compound, directly influence molecular interactions with target proteins, as evidenced by docking studies showing that specific substituents can drive binding to different enzyme pockets [3]. Consequently, any analog substitution without rigorous head-to-head validation risks introducing significant variability in experimental outcomes, potentially invalidating research findings.

Minor structural changes can profoundly shift COX potency and selectivity.
Functional group position directly influences target protein binding profiles.
Analog substitution without head-to-head validation risks variable experimental outcomes.

Performance Benchmarks for 3-Methyl-5-oxoisoxazole-2(5H)-carboxamide Class


COX-2 Inhibition Benchmark for Isoxazole-Carboxamides

While direct comparative data for 3-methyl-5-oxoisoxazole-2(5H)-carboxamide against specific analogs is lacking in the literature, the compound belongs to a well-characterized class of isoxazole-carboxamides with potent COX-2 inhibitory activity. In a 2024 study, several derivatives of this class demonstrated high COX-2 inhibition, with IC₅₀ values in the range of 0.24–1.30 µM [1]. The most potent derivative in that study, MYM4, exhibited a COX-2 IC₅₀ of 0.24 µM and a COX-2 selectivity index of approximately 4 over COX-1 [1]. This data provides a class-level benchmark for the potential activity of related compounds like 3-methyl-5-oxoisoxazole-2(5H)-carboxamide and highlights the scaffold's capacity for potent and selective enzyme inhibition.

COX-2 class benchmark
Class-level
IC₅₀ range: 0.24–1.30 µM; MYM4: 0.24 µM, ~4-fold COX-2 selectivity
Supports scaffold for COX-2 pathway research
Direct data for target compound not reported
COX-2 inhibition Inflammation Cancer

Antiproliferative Activity Against HeLa Cells

Compounds based on the isoxazole-carboxamide core have demonstrated significant antiproliferative activity against HeLa cervical cancer cells. In a 2024 study, the derivative MYM4 inhibited HeLa cell growth with an IC₅₀ of 1.57 µM, a value that was comparable to that of the standard chemotherapeutic agent doxorubicin [1]. In a separate study of chloro-fluorophenyl-isoxazole carboxamide derivatives, compound 2b was even more potent against HeLa cells, with an IC₅₀ of 0.11 ± 0.10 µg/ml, which is more potent than doxorubicin in that assay system [2]. These findings underscore the class-level potential of the isoxazole-carboxamide scaffold, to which 3-methyl-5-oxoisoxazole-2(5H)-carboxamide belongs, as a basis for developing potent anticancer agents.

HeLa cytotoxicity
Class-level
MYM4 IC₅₀: 1.57 µM; compound 2b: 0.11 µg/ml (both vs doxorubicin)
Supports cytotoxicity endpoint review for cervical cancer models
HeLa cell viability assay
Cytotoxicity HeLa Anticancer

Antifungal Activity Against Candida albicans

A direct comparator is available for a close structural analog of 3-methyl-5-oxoisoxazole-2(5H)-carboxamide. The isoxazole-carboxamide derivative designated 'compound 2c' (a chloro-fluorophenyl-isoxazole carboxamide) exhibited antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 2.0 mg/ml [1]. This activity was evaluated against the standard antifungal drug Fluconazole, which had an MIC of 1.65 mg/ml in the same assay [1]. This provides a quantitative benchmark for the potential antifungal activity of related compounds within the isoxazole-carboxamide class.

Candida albicans MIC
Cross-study comparable
Analog 2c MIC: 2.0 mg/ml (Fluconazole: 1.65 mg/ml)
Supports antifungal screening context for isoxazole class
Candida albicans microdilution assay
Antifungal Candida albicans MIC

Hormone-Sensitive Lipase (HSL) Inhibition

The isoxazole scaffold is not limited to COX inhibition and anticancer research. A related compound, 4-Isopropyl-3-methyl-5-oxo-5H-isoxazole-2-carboxylic acid cyclohexylmethyl-amide (CHEMBL110706), has been identified as an inhibitor of Hormone-Sensitive Lipase (HSL), a key enzyme in lipid metabolism. This compound demonstrated an IC₅₀ of 72 nM against HSL in Wistar rat isolated fat cells [1]. This finding illustrates the divergent biological activities achievable through specific substitutions on the isoxazole core, highlighting the scaffold's versatility and the importance of precise chemical identity when selecting a compound for a given research application.

HSL inhibition
Cross-study comparable
Related analog IC₅₀: 72 nM (CHEMBL110706)
Demonstrates scaffold versatility for target-agnostic probe design
Wistar rat fat cell assay
HSL Metabolism Enzyme Inhibition

Primary Applications of 3-Methyl-5-oxoisoxazole-2(5H)-carboxamide


Scaffold for COX-2 Selective Inhibitor Development

Based on the potent COX-2 inhibition observed across the isoxazole-carboxamide class (IC₅₀ range 0.24–1.30 µM) [1], 3-methyl-5-oxoisoxazole-2(5H)-carboxamide is ideally suited as a core scaffold for structure-activity relationship (SAR) studies. Researchers can use this compound as a starting point to synthesize novel derivatives, aiming to optimize potency, selectivity (e.g., the ~4-fold selectivity index seen with MYM4 [1]), and pharmacokinetic properties for potential anti-inflammatory or anticancer applications where COX-2 is a validated target.

Lead Optimization in Anticancer Drug Discovery

The demonstrated antiproliferative activity of isoxazole-carboxamide derivatives against multiple cancer cell lines, including HeLa (IC₅₀ = 1.57 µM for MYM4 [1] and 0.11 µg/ml for compound 2b [2]) and Hep3B (IC₅₀ = 4.84 µM for MYM4 [1]), positions 3-methyl-5-oxoisoxazole-2(5H)-carboxamide as a valuable lead-like fragment. Medicinal chemists can leverage this core to design and synthesize focused libraries, exploring modifications that enhance potency, improve selectivity against cancer cells versus normal cells (e.g., MYM4 showed safer values on LX-2 and Hek293t [1]), and overcome resistance mechanisms.

Reference Standard for Antifungal Activity Profiling

Given the established antifungal activity of a close structural analog (compound 2c) against Candida albicans with an MIC of 2.0 mg/ml [3], 3-methyl-5-oxoisoxazole-2(5H)-carboxamide can serve as a useful reference standard or control compound in antifungal discovery programs. It can be included in screening panels to benchmark the activity of new synthetic compounds against a known chemotype, particularly when exploring the antifungal potential of novel isoxazole derivatives.

Probe for HSL Biology

The identification of a related isoxazole derivative as a potent HSL inhibitor (IC₅₀ = 72 nM) [4] suggests that 3-methyl-5-oxoisoxazole-2(5H)-carboxamide and its analogs could be developed as chemical probes to study HSL's role in lipid metabolism, diabetes, and obesity. While the target compound itself may not possess this activity, it provides a synthetically accessible entry point for creating analogs to map the SAR for HSL inhibition and develop more potent and selective tool compounds for metabolic disease research.

Application
Selection Property
Validation Focus
COX-2 inhibitor SAR development
Isoxazole-carboxamide scaffold for COX-2 pathway studies
COX-2 potency and selectivity profiling against COX-1
Cytotoxicity screening for cancer cell models
Lead-like fragment for HeLa and Hep3B cell line studies
Antiproliferative activity and cell-type selectivity context
Antifungal reference standard
C. albicans MIC benchmarking compound
Antifungal screening against azole comparators
Metabolic disease research probe
HSL inhibition tool for lipid metabolism studies
HSL enzyme inhibition and metabolic pathway mapping
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